N-(4-chlorophenyl)-2-(5-ethoxy-6-ethyl-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide
Description
The compound N-(4-chlorophenyl)-2-(5-ethoxy-6-ethyl-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide is a pyrido[2,3-d]pyrimidine derivative featuring a fused bicyclic core with acetamide and aryl substituents. Key structural elements include:
- Substituents: Ethoxy (C₂H₅O), ethyl (C₂H₅), methyl (CH₃), and 4-chlorophenyl groups. These substituents influence solubility, electronic properties, and bioactivity.
- Acetamide linkage: Connects the pyrido-pyrimidine core to the 4-chlorophenyl moiety, a common pharmacophore in medicinal chemistry.
Properties
IUPAC Name |
N-(4-chlorophenyl)-2-(5-ethoxy-6-ethyl-1-methyl-2,4-dioxopyrido[2,3-d]pyrimidin-3-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21ClN4O4/c1-4-12-10-22-18-16(17(12)29-5-2)19(27)25(20(28)24(18)3)11-15(26)23-14-8-6-13(21)7-9-14/h6-10H,4-5,11H2,1-3H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCMPVVZZCGODMR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CN=C2C(=C1OCC)C(=O)N(C(=O)N2C)CC(=O)NC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21ClN4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-chlorophenyl)-2-(5-ethoxy-6-ethyl-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and neuroprotection. This article summarizes the biological activity of this compound based on diverse research findings, including its synthesis, mechanisms of action, and therapeutic potential.
Synthesis
The synthesis of this compound involves multiple steps that typically include the formation of the pyridopyrimidine scaffold. The compound's structure is characterized by a 4-chlorophenyl group and an ethoxy group that contributes to its pharmacological properties.
Research indicates that compounds with similar structural motifs exhibit various mechanisms of action:
- Kinase Inhibition : Compounds related to this structure have shown inhibitory effects on kinases such as AKT2/PKBβ, which is significant in glioma treatment. Inhibiting this pathway can reduce tumor growth and enhance patient survival rates in glioma cases .
- Anti-inflammatory Effects : Related compounds have demonstrated the ability to inhibit pro-inflammatory cytokines and nitric oxide production in microglial cells. This suggests a potential neuroprotective role against neuroinflammatory conditions such as Parkinson's disease .
Biological Activity
The biological activity of this compound can be summarized as follows:
Anticancer Activity
A series of studies have evaluated the anticancer potential of related compounds against various cancer cell lines:
Neuroprotective Effects
In vitro studies have shown that similar compounds can protect against neurotoxic agents by modulating inflammatory pathways:
- Mechanism : Inhibition of NF-kB signaling pathway.
- Outcome : Reduction in behavioral impairments in animal models of Parkinson's disease due to decreased microglial activation and inflammation .
Case Studies
Several case studies exemplify the efficacy of these compounds:
- Glioblastoma Treatment : A study involving compound 4j demonstrated its capacity to inhibit neurosphere formation in glioma stem cells while exhibiting minimal cytotoxicity towards normal cells. This dual action highlights its potential as a targeted therapy for glioblastoma patients .
- Neuroprotection in Parkinson’s Disease Models : The compound CDMPO showed promising results in protecting dopaminergic neurons from MPTP-induced toxicity in mice, indicating its potential for treating neurodegenerative diseases through anti-inflammatory mechanisms .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features and Substituent Effects
The target compound shares core features with pyrimidine and acetamide derivatives. Below is a comparison of substituents and their implications:
Key Observations :
Physical and Spectral Properties
Melting Points:
- : 143–145°C (lower due to methyl/phenylamino substituents) .
- : 230°C (higher due to thio and dichlorophenyl groups enhancing crystallinity) .
- Target Compound : Expected to have a moderate m.p. (~150–180°C) due to ethoxy’s balance of polarity and flexibility.
Spectral Data:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
